B613187 (R)-2-Aminopent-4-ynoic acid hydrochloride CAS No. 87205-47-8

(R)-2-Aminopent-4-ynoic acid hydrochloride

Cat. No.: B613187
CAS No.: 87205-47-8
M. Wt: 113.11
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Aminopent-4-ynoic acid hydrochloride is a chiral amino acid derivative with a unique structure characterized by an alkyne group at the fourth carbon and an amino group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminopent-4-ynoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-2-Aminopent-4-ynoic acid.

    Protection of Functional Groups: Protecting groups may be used to shield the amino and carboxyl groups during the reaction.

    Formation of the Alkyne Group: The alkyne group can be introduced through various methods, such as the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.

    Deprotection and Hydrochloride Formation: After the formation of the alkyne group, the protecting groups are removed, and the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-Aminopent-4-ynoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Aminopent-4-ynoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

®-2-Aminopent-4-ynoic acid hydrochloride has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Aminopent-4-ynoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Aminobutanoic acid hydrochloride: Similar structure but lacks the alkyne group.

    ®-2-Aminopentanoic acid hydrochloride: Similar structure but lacks the alkyne group.

    ®-2-Aminohex-4-ynoic acid hydrochloride: Similar structure with an extended carbon chain.

Uniqueness

®-2-Aminopent-4-ynoic acid hydrochloride is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(2R)-2-aminopent-4-ynoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMBUICGODABQY-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.